3-Methyl-4-(trifluoromethyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-4-11-3-2-6(5)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZZENAXLRKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 4 Trifluoromethyl Pyridine and Its Derivatives
Direct Halogenation and Fluorination Approaches
A primary industrial method for the synthesis of trifluoromethylpyridines involves the halogenation of a methyl group on the pyridine (B92270) ring, followed by a halogen exchange (Halex) reaction to introduce fluorine.
Chlorination and Fluorination of Substituted Picolines (e.g., 3-Picoline)
The synthesis of trifluoromethylpyridines often commences with 3-picoline (3-methylpyridine) as a readily available starting material. nih.gov This process typically involves a two-step sequence: the chlorination of the methyl group to a trichloromethyl group, followed by fluorination. nih.govjst.go.jp
The initial step is the radical chlorination of 3-picoline to yield 3-(trichloromethyl)pyridine. This intermediate is then subjected to fluorination, where the chlorine atoms are exchanged for fluorine atoms. This halogen exchange is a key step in forming the trifluoromethyl group. nih.gov
A simultaneous vapor-phase chlorination and fluorination process at high temperatures (above 300°C) over transition metal-based catalysts like iron fluoride (B91410) is also a well-established industrial method. nih.gov In a fluidized-bed reactor, the fluorination can occur immediately after the chlorination of the methyl group of 3-picoline. nih.gov This can be followed by further nuclear chlorination of the pyridine ring in an empty phase of the reactor to produce chloro-substituted trifluoromethylpyridines. nih.gov The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov
While this method is extensively used for the synthesis of 3- and 5-(trifluoromethyl)pyridine derivatives, its application to produce 4-(trifluoromethyl)pyridines from 4-picoline is also a viable synthetic route. nih.govjst.go.jp For instance, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be synthesized from 4-methylpyridine (B42270) through chlorination and fluorination, serving as a precursor for agrochemicals like aminopyralid (B1667105) and flonicamid. agropages.com
Table 1: Representative Products from Simultaneous Vapor-Phase Halogenation of Picolines
| Starting Material | Major Products |
|---|---|
| 3-Picoline | 3-(Trifluoromethyl)pyridine (B54556), 2-Chloro-5-(trifluoromethyl)pyridine (B1661970), 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) |
| 2-Picoline | 2-(Trifluoromethyl)pyridine, 6-Chloro-2-(trifluoromethyl)pyridine |
Note: The product distribution can be influenced by reaction conditions such as temperature, pressure, and catalyst.
Liquid-Phase Fluorination of Trichloromethylpyridines
The fluorination of (trichloromethyl)pyridine intermediates can also be conducted in the liquid phase. researchgate.net This method offers an alternative to the high-temperature vapor-phase reactions. The reaction involves treating a (trichloromethyl)pyridine compound with a fluorinating agent, such as hydrogen fluoride (HF), in the presence of a catalyst. researchgate.net
This process allows for the conversion of the trichloromethyl group to a trifluoromethyl group under controlled conditions. The selectivity of the fluorination can be influenced by the choice of catalyst and the reaction parameters. researchgate.net For example, the use of catalysts like antimony pentachloride (SbCl₅) can activate the C-Cl bond, facilitating the halogen exchange with HF. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve selective mono-, di-, or tri-fluorination of the methyl group. researchgate.net
Cyclocondensation and Building Block Strategies
An alternative to the modification of a pre-existing pyridine ring is the construction of the ring itself from acyclic precursors that already contain the trifluoromethyl group. This approach is known as a building block strategy and often involves cyclocondensation reactions. nih.govjst.go.jp
Assembly from Trifluoromethyl-Containing Building Blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate)
Ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile and commonly used building block in the synthesis of trifluoromethyl-substituted heterocycles. nih.govjst.go.jp This β-ketoester can undergo condensation reactions with various nitrogen-containing compounds to form the pyridine ring.
For instance, the synthesis of 4-(trifluoromethyl)nicotinic acid, a derivative of the target compound, can be achieved through a cyclization reaction involving ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in the presence of a base like potassium hydroxide. google.com The resulting 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine can then be converted to the desired nicotinic acid through a series of steps including chlorination and catalytic hydrogenolysis. google.com
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines has been systematically studied, leading to the formation of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides depending on the reaction conditions. researchgate.net These intermediates can then be cyclized to form 2-(trifluoromethyl)-4-quinolinones and 4-(trifluoromethyl)-2-quinolinones, respectively, demonstrating the utility of this building block in constructing various trifluoromethylated heterocyclic systems. researchgate.net
Reactions Involving 1,1,1-Trifluoro-4-alkoxy-3-alken-2-one
Another important class of building blocks for the synthesis of 4-(trifluoromethyl)pyridines are 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govjst.go.jp These compounds are highly reactive and can participate in cyclocondensation reactions to form the pyridine ring.
A patented method for the preparation of 4-(trifluoromethyl)nicotinic acid utilizes 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a key starting material. google.com This building block is first synthesized by the acylation of vinyl ethyl ether with trifluoroacetyl chloride. google.com It is then reacted with 3-aminoacrylonitrile in a cyclization reaction, followed by hydrolysis to yield 4-(trifluoromethyl)nicotinic acid. google.com The reaction conditions for the cyclization step, such as the solvent and base used, can significantly impact the yield of the product. google.com
Table 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile via Cyclocondensation
| Solvent | Base | Yield (%) |
|---|---|---|
| Methanol | Sodium Methoxide | 90.6 |
| Ethanol (B145695) | Sodium Ethoxide | 96.7 |
Data from patent CN109467532B, where 4-ethoxy-1,1,1-trifluoro-3-en-2-one is reacted with 3-aminoacrylonitrile. google.com
Direct C–H Trifluoromethylation of Pyridine Rings
Direct C–H trifluoromethylation has emerged as a powerful tool in synthetic chemistry for the late-stage introduction of trifluoromethyl groups into aromatic systems, including pyridines. chemistryviews.orgacs.org This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity.
Various methods have been developed for the direct trifluoromethylation of pyridine rings. One strategy involves the activation of the pyridine ring towards nucleophilic attack. For example, pyridine can be activated by forming an N-methylpyridinium salt. acs.orgnih.gov This salt can then react with a nucleophilic trifluoromethyl source in the presence of an oxidant to introduce the CF₃ group. acs.orgnih.gov
Another approach utilizes a hydrosilylation reaction to activate the pyridine ring, followed by a reaction with an electrophilic trifluoromethyl source like a Togni reagent. chemistryviews.orgacs.org This method has been shown to be effective for the 3-position-selective C–H trifluoromethylation of pyridine and quinoline (B57606) derivatives. chemistryviews.orgacs.org The reaction proceeds through the formation of an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemistryviews.orgacs.orgchemrxiv.org While these methods have been demonstrated for a range of substituted pyridines, their specific application to 3-methylpyridine (B133936) for the synthesis of 3-methyl-4-(trifluoromethyl)pyridine would depend on the directing effects of the methyl group and the specific reaction conditions employed.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-Picoline (3-Methylpyridine) |
| 3-(Trichloromethyl)pyridine |
| 2-Chloro-4-(trifluoromethyl)pyridine |
| Aminopyralid |
| Flonicamid |
| 4-Picoline (4-Methylpyridine) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| 4-(Trifluoromethyl)nicotinic acid |
| Cyanoacetamide |
| 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine |
| Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates |
| N-Aryl-4,4,4-trifluoro-3-oxobutyramides |
| 2-(Trifluoromethyl)-4-quinolinones |
| 4-(Trifluoromethyl)-2-quinolinones |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |
| 4-Ethoxy-1,1,1-trifluoro-3-en-2-one |
| Vinyl ethyl ether |
| Trifluoroacetyl chloride |
| 3-Aminoacrylonitrile |
| 4-(Trifluoromethyl)nicotinonitrile |
| N-methylpyridinium salt |
| Togni reagent |
Nucleophilic Activation Strategies and Regioselectivity
A key challenge in the functionalization of pyridine rings is controlling the position of the incoming group (regioselectivity). Nucleophilic activation strategies have emerged as a powerful method for achieving position-selective C-H trifluoromethylation. One notable approach involves the temporary dearomatization of the pyridine ring through hydrosilylation to form a more reactive N-silyl enamine intermediate.
This process typically involves two main steps:
Hydrosilylation: The pyridine derivative is treated with a silane, such as methylphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. This selectively reduces the pyridine ring to form an N-silyl enamine.
Electrophilic Trifluoromethylation: The resulting enamine intermediate, which is nucleophilic, then reacts with an electrophilic trifluoromethylating agent (e.g., Togni's reagent).
This methodology allows for the highly regioselective introduction of a trifluoromethyl group at the 3-position of the pyridine ring. Mechanistic studies have confirmed that the reaction proceeds through the formation of these N-silyl enamine and subsequent trifluoromethylated enamine intermediates. This strategy has been successfully applied to the late-stage trifluoromethylation of complex, bioactive molecules.
Another approach to controlling regioselectivity involves the generation and trapping of highly reactive 3,4-pyridyne intermediates. By carefully choosing substituents on the pyridine ring, nucleophilic attack can be directed to either the C3 or C4 position. For instance, reactions involving 5-bromo-3,4-pyridyne showed a reversal in selectivity, favoring nucleophilic addition at the C3 position.
Table 1: Regioselectivity in Nucleophilic Addition to Substituted 3,4-Pyridynes
| Pyridyne Intermediate | Nucleophile | Ratio of Adducts (C3:C4) |
|---|---|---|
| 5-bromo-3,4-pyridyne | N-methylaniline | 5.8 : 1 |
| 5-bromo-3,4-pyridyne | Morpholine | 2.9 : 1 |
Photocatalytic Approaches for CF3 Radical Generation
Visible-light photocatalysis has become an increasingly important tool for organic synthesis, offering environmentally friendly and controlled methods for generating reactive species. This approach is particularly effective for generating trifluoromethyl radicals (•CF3) from various sources, which can then be used to functionalize aromatic compounds.
The general mechanism involves a photocatalyst, often a ruthenium (Ru) or iridium (Ir) complex, that becomes excited upon absorbing visible light. The excited photocatalyst can then engage in an electron transfer process with a trifluoromethyl source, such as trifluoromethyl iodide (CF3I) or sulfur hexafluoride derivative (SF5CF3), to generate the •CF3 radical.
Key components of this approach include:
Photocatalysts: Iridium complexes like fac-Ir(ppy)3 and [Ir(dtbbpy)(ppy)2]PF6 are commonly used.
CF3 Sources: Inexpensive and readily available reagents like CF3I and even the greenhouse gas SF5CF3 can serve as the source of the trifluoromethyl radical.
Light Source: The reactions are typically triggered by visible light, for example, from LEDs.
This method has been successfully applied to the trifluoromethylation and hydrotrifluoromethylation of a diverse set of substrates, including challenging vinylarenes. The use of continuous-flow photochemical reactors can further improve these reactions by reducing reaction times and increasing selectivity.
Table 2: Components in Photocatalytic Trifluoromethylation
| Component | Examples | Function |
|---|---|---|
| Photocatalyst | fac-Ir(ppy)3, [Ir(dtbbpy)(ppy)2]PF6 | Absorbs visible light and initiates electron transfer |
| CF3 Source | CF3I, SF5CF3 | Provides the trifluoromethyl radical upon reduction |
| Substrate | Arenes, Styrenes | Molecule to be functionalized |
| Energy Source | Visible Light (e.g., LEDs) | Excites the photocatalyst |
Other Synthetic Pathways and Process Optimizations
Preparation from Substituted Pyridine Precursors
A foundational and widely used method for synthesizing trifluoromethylpyridines involves the chemical transformation of substituted pyridine precursors. One of the earliest and most common industrial approaches is the halogen exchange (HALEX) reaction, starting from a corresponding methylpyridine (picoline).
The process for creating a trifluoromethyl group from a methyl group on a pyridine ring typically involves two steps:
Chlorination: The starting picoline, such as 3-picoline, is first chlorinated to convert the methyl group into a trichloromethyl (-CCl3) group, yielding a (trichloromethyl)pyridine.
Fluorination: The (trichloromethyl)pyridine is then treated with a fluorinating agent, commonly hydrogen fluoride (HF), often in the presence of a metal halide catalyst. This step exchanges the chlorine atoms for fluorine atoms to form the desired (trifluoromethyl)pyridine.
This method can be performed in the liquid phase under superatmospheric pressure and at elevated temperatures. Subsequent reactions, such as further chlorination of the pyridine ring, can be performed to generate versatile building blocks like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, which are valuable intermediates for agrochemicals. Another strategy involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.
Advanced Synthetic Techniques (e.g., Microwave, Sonication)
To optimize reaction conditions, reduce reaction times, and improve yields, advanced synthetic techniques such as microwave irradiation are being employed. Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods for various organic transformations, including those involving pyridine derivatives.
In the context of trifluoromethylation, microwave irradiation has been successfully used to facilitate the copper-mediated introduction of a CF3 group onto heterocyclic compounds. For example, a protocol for the direct trifluoromethylation of pyrimidine (B1678525) nucleosides was developed using microwave heating in conjunction with an inexpensive trifluoromethylating reagent. This approach highlighted benefits such as simplicity, mild reaction conditions, and the ability to produce gram-scale quantities with high yields.
While not specific to this compound, these studies demonstrate the potential of microwave assistance in the synthesis of trifluoromethylated heterocycles. The key advantages observed include a significant reduction in reaction time—often from hours to minutes—and an increase in product yield compared to conventional methods.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Often several hours | Reduced to minutes (e.g., 15 min) |
| Yield | Variable, can be lower | Often higher |
| Conditions | Can require high temperatures and pressures | Mild, controlled conditions |
Chemical Reactivity and Derivatization of 3 Methyl 4 Trifluoromethyl Pyridine
Functionalization of the Pyridine (B92270) Ring
The pyridine ring in 3-methyl-4-(trifluoromethyl)pyridine is susceptible to a range of functionalization reactions, with the positions of attack being influenced by the electronic nature of the existing substituents.
The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. Quantum mechanical analyses of 3-(trifluoromethyl)pyridine (B54556) indicate that the substitution induces a positive electrostatic potential at the C-2 and C-6 positions, making them susceptible to nucleophilic attack. evitachem.com Conversely, electrophilic attack is directed away from these positions.
While specific studies on the regioselective transformations of this compound are limited, research on related trifluoromethyl-substituted pyridines provides valuable insights. For instance, a method for the 3-position-selective C(sp²)-H trifluoromethylation of pyridine rings has been developed through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. acs.orgchemrxiv.orgelsevierpure.comresearchgate.net This suggests that activating the pyridine ring is a key strategy for achieving regioselective functionalization.
In the context of 3,4-pyridynes, the regioselectivity of nucleophilic additions can be controlled by substituents that influence the aryne distortion. nih.govnih.gov This principle could potentially be applied to derivatives of this compound to achieve regioselective difunctionalization.
| Transformation | Reagents and Conditions | Product(s) | Key Findings |
| 3-Position-Selective C(sp²)-H Trifluoromethylation of Pyridine Derivatives | 1) Hydrosilylation (e.g., HSiMe₂Ph, B(C₆F₅)₃ catalyst) 2) Electrophilic trifluoromethylation (e.g., Togni's reagent) | 3-(Trifluoromethyl)pyridine derivatives | Nucleophilic activation of the pyridine ring is crucial for achieving 3-position selectivity. acs.orgchemrxiv.orgelsevierpure.comresearchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., fluoride (B91410) anion) | Substituted pyridine | The trifluoromethyl group activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. nih.govnih.govresearchgate.netmdpi.com |
The introduction of halogen atoms onto the pyridine ring of trifluoromethyl-substituted pyridines is a well-established method for creating valuable intermediates for agrochemicals and pharmaceuticals. nih.govresearchoutreach.org
A specific example involving a closely related isomer is the synthesis of 3-bromo-4-methyl-5-(trifluoromethyl)pyridine. This transformation is achieved through a directed ortho-metalation approach. Treatment of 3-bromo-5-(trifluoromethyl)pyridine (B1279140) with n-butyllithium and diisopropylamine (B44863) at low temperatures generates a lithiated intermediate, which is then quenched with methyl iodide to introduce the methyl group at the 4-position. chemicalbook.com While this example illustrates the synthesis of a brominated and methylated trifluoromethylpyridine, direct halogenation of this compound would be expected to occur at the positions most activated by the interplay of the substituents.
Bromination of pyridine derivatives can be achieved using various brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The regioselectivity of such reactions on this compound would be influenced by the directing effects of both the methyl and trifluoromethyl groups.
| Halogenation Reaction | Starting Material | Reagents and Conditions | Product | Yield |
| Synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine | 3-Bromo-5-(trifluoromethyl)pyridine | 1) n-Butyllithium, Diisopropylamine, THF, -100 to -10 °C 2) Methyl iodide, THF, -78 °C | 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine | 17.92% chemicalbook.com |
| General Bromination of Pyridine Derivatives | Pyridine derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Brominated pyridine derivative | Not specified google.com |
Reactions at the Methyl Group
The methyl group of this compound can also be a site for functionalization, providing a handle for further molecular elaboration.
The chloromethylation of the methyl group on a pyridine ring is a common transformation used to introduce a reactive chloromethyl moiety. General methods for the synthesis of chloromethylpyridine derivatives often involve Friedel-Crafts acylation followed by reduction and chlorination. google.com For instance, a pyridine derivative can be acylated, the resulting ketone reduced to an alcohol, which is then converted to the chloromethyl compound using a chlorinating agent like thionyl chloride. google.com
While specific literature on the chloromethylation of this compound is scarce, the general reactivity of methylpyridines suggests that this transformation is feasible. The reaction conditions would need to be carefully controlled to avoid competing reactions on the pyridine ring.
| Reaction | General Method | Typical Reagents | Intermediate(s) | Product |
| Chloromethylation | Friedel-Crafts Acylation, Reduction, Chlorination | 1) Acylating agent (e.g., acid chloride, anhydride) 2) Reducing agent (e.g., NaBH₄) 3) Chlorinating agent (e.g., SOCl₂) | Acylpyridine, Hydroxymethylpyridine | Chloromethylpyridine |
Mechanistic Studies of Reactions Involving this compound and its Derivatives
Understanding the reaction mechanisms is crucial for predicting reactivity and controlling the outcomes of chemical transformations involving this compound.
Reactions involving trifluoromethylated aromatic compounds can often proceed through radical pathways. The trifluoromethyl group can influence the stability of radical intermediates and participate in radical reactions.
Photochemical reactions are a common way to generate radicals. For example, the photochemical decarboxylation of trifluoroacetic anhydride (B1165640) in the presence of pyridine N-oxides is used for trifluoromethylation reactions. nih.gov Mechanistic studies of these reactions have identified the formation of electron donor-acceptor complexes and have shown a high dependence on photon flux. nih.gov The electronics of the pyridine N-oxide have a significant influence on the reaction mechanism, including the redox potential of the intermediate adducts and the affinity of the trifluoromethyl radical for the pyridine byproducts. nih.gov
While direct mechanistic studies on this compound are not widely reported, the principles from related systems suggest that radical reactions initiated photochemically or with radical initiators could be a viable pathway for the functionalization of this molecule. The presence of the methyl group could also provide a site for hydrogen abstraction, leading to the formation of a benzyl-type radical, which could then undergo further reactions.
| Mechanistic Aspect | Reaction Type | Key Features | Relevance to this compound |
| Electron Donor-Acceptor (EDA) Complexes | Photochemical Trifluoromethylation | Formation of photoactive EDA complexes between pyridine N-oxide derivatives and trifluoroacetic anhydride. nih.gov | Derivatives of this compound could potentially form similar complexes, enabling radical functionalization. |
| Radical Chain Reactions | Free radical halogenation | Initiation, propagation, and termination steps involving radical intermediates. khanacademy.org | The methyl group could be a site for radical halogenation via a radical chain mechanism. |
Nucleophilic Activation Mechanisms
The functionalization of pyridine rings, such as in this compound, can be achieved through nucleophilic activation. A key strategy involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate. One such method is the 3-position-selective C(sp²)–H trifluoromethylation of pyridine derivatives, which proceeds via nucleophilic activation through hydrosilylation. chemrxiv.orgresearchgate.netacs.org
In this process, the pyridine ring is first activated by hydrosilylation, leading to the formation of an N-silyl enamine intermediate. chemrxiv.orgresearchgate.netacs.orgelsevierpure.com This enamine is a key nucleophilic species that can then react with an electrophilic trifluoromethylating agent. chemrxiv.orgresearchgate.net Mechanistic studies have confirmed that the reaction pathway involves the formation of this N-silyl enamine, followed by the generation of a trifluoromethylated enamine intermediate, which then rearomatizes to yield the 3-trifluoromethylated pyridine product. chemrxiv.orgresearchgate.netacs.orgelsevierpure.com This method has been successfully applied to the late-stage trifluoromethylation of complex bioactive molecules. chemrxiv.orgresearchgate.netacs.org
Table 1: Key Intermediates in Nucleophilic Activation for Trifluoromethylation
| Intermediate | Role in Reaction |
|---|---|
| N-silyl enamine | Nucleophilic species formed from pyridine derivative |
This approach allows for regioselective functionalization at the C3 position, which is typically challenging to achieve in electron-deficient pyridine rings under mild conditions. chemrxiv.org The reaction is applicable not only for trifluoromethylation but also for the introduction of other perfluoroalkyl groups. chemrxiv.org
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) processes are fundamental in various photochemical reactions. nih.gov In molecules containing both an electron-donating and an electron-accepting moiety, intramolecular electron transfer can occur upon photoexcitation. Studies on 4-(dimethylamino)pyridine (DMAP) and its sterically hindered derivatives, such as 3-methyl-4-(dimethylamino)pyridine, provide insight into these processes. researchgate.netpsu.edursc.org
While DMAP exhibits solvent-dependent dual fluorescence, its ortho-methylated derivatives, including 3-methyl-4-(dimethylamino)pyridine, show a single charge transfer fluorescence band. researchgate.netpsu.edursc.org This difference in photophysical behavior is attributed to the steric hindrance imposed by the ortho-methyl group, which affects the planarity of the molecule and the electronic coupling between the dimethylamino donor group and the pyridine acceptor ring. researchgate.net The investigation of these compounds helps in understanding the electronic structures of their lowest excited states and their molecular geometries, which are often interpreted using the twisted intramolecular charge transfer (TICT) state model. researchgate.netrsc.org
Cross-Coupling Reactions and Metalation
The this compound scaffold is amenable to various cross-coupling and metalation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. nih.gov
Preparation of Organometallic Reagents (e.g., (Trifluoromethyl)pyridyllithiums)
Organometallic reagents derived from trifluoromethyl-substituted pyridines are valuable intermediates in organic synthesis. For instance, 4-(trifluoromethyl)pyridine (B1295354) can undergo metalation to prepare (trifluoromethyl)pyridyllithiums. sigmaaldrich.com This process typically involves the deprotonation of the pyridine ring using a strong base, such as an organolithium reagent, to generate a highly reactive pyridyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
The synthesis of trifluoromethylpyridines themselves can be achieved through several methods, including the chlorine/fluorine exchange of trichloromethylpyridines in the presence of hydrogen fluoride and a metal halide catalyst. google.comgoogleapis.comgoogle.com This halogen exchange reaction is a common industrial method for producing various trifluoromethylpyridine isomers. nih.gov
Catalyzed sp3 Arylation Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the arylation of C(sp³)–H bonds. nih.govnih.gov These reactions provide a direct method for forming carbon-carbon bonds by coupling an aryl halide or triflate with a substrate containing an activated C(sp³)–H bond. While specific examples utilizing this compound as the arylating agent are not detailed in the provided context, the general principles of these reactions are applicable.
For example, Pd(0)-catalyzed intermolecular arylation of sp³ C–H bonds has been achieved using a PR₃/ArI system. nih.gov This methodology has been used to arylate a variety of aliphatic carboxylic acid derivatives. nih.gov Similarly, nickel-catalyzed C(sp³)–H arylation with nonactivated aryl fluorides has been developed, enabling the synthesis of triarylmethane derivatives. nih.gov The use of specific ligands, such as N-heterocyclic carbenes (e.g., IMes), is often critical for the success of these transformations. nih.gov The trifluoromethyl group on the pyridine ring can influence the reactivity of the aryl halide in such cross-coupling reactions. d-nb.info
Synthesis of Annulated and Fused Heterocyclic Systems
This compound and related structures can serve as precursors for the synthesis of more complex annulated and fused heterocyclic systems. These larger, often polycyclic, structures are of significant interest in medicinal chemistry and materials science.
For example, trifluoromethyl-substituted phenylpyridines have been used to synthesize furo[3,2-c]pyridine (B1313802) derivatives. researchgate.net The synthesis can involve a multi-step sequence starting from a trifluoromethylphenyl precursor, leading to the construction of the furan (B31954) ring fused to the pyridine core. researchgate.net Similarly, a base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester has been reported for the synthesis of highly functionalized 4-trifluoromethyl pyridazines without the need for heavy metal catalysts. rsc.org
The construction of these fused systems often involves cyclization reactions where the pyridine or a derivative acts as one of the components. nih.gov General methods for synthesizing annulated furans through ene reactions have also been explored, which could be conceptually applied to precursors derived from substituted pyridines. clockss.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and identifying the fluorine environment in 3-Methyl-4-(trifluoromethyl)pyridine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons and the three methyl protons. The aromatic protons (H-2, H-5, and H-6) would appear in the downfield region, typically between δ 7.0 and 8.7 ppm, characteristic of pyridine (B92270) rings. Their specific chemical shifts and coupling patterns (doublets, and doublet of doublets) would be dictated by their position relative to the nitrogen atom and the electron-withdrawing trifluoromethyl group. The methyl group protons (-CH₃) would resonate as a singlet in the upfield region, likely around δ 2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The pyridine ring carbons are expected to resonate in the δ 120-160 ppm range. The carbon atom attached to the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group (-CF₃) will exhibit a quartet with a large coupling constant (¹JCF), typically in the range of 270-280 Hz. The methyl carbon will produce a signal in the upfield region, around δ 15-25 ppm.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected, as all three fluorine atoms of the CF₃ group are chemically equivalent. This singlet would likely appear in the range of δ -60 to -65 ppm, a characteristic region for trifluoromethyl groups attached to an aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5-8.7 | s | H-2 |
| ¹H | ~7.3-7.5 | d | H-5 |
| ¹H | ~8.6-8.8 | d | H-6 |
| ¹H | ~2.5 | s | -CH₃ |
| ¹³C | ~150-155 | CH | C-2 |
| ¹³C | ~135-140 | C | C-3 |
| ¹³C | ~130-135 (q) | C-CF₃ | C-4 |
| ¹³C | ~120-125 | CH | C-5 |
| ¹³C | ~150-155 | CH | C-6 |
| ¹³C | ~120-125 (q, ¹JCF ≈ 275 Hz) | -CF₃ | -CF₃ |
| ¹³C | ~18-22 | -CH₃ | -CH₃ |
| ¹⁹F | ~ -60 to -65 | s | -CF₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The most intense and characteristic bands would be due to the C-F stretching modes of the trifluoromethyl group, which are typically very strong and found in the 1100-1350 cm⁻¹ range. Bending vibrations for the methyl group and aromatic C-H bonds would be observed at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-CF₃ stretching vibration and the symmetric deformation of the CF₃ group would also be Raman active.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2950-3000 | Medium | Methyl C-H Stretch |
| 1580-1610 | Medium-Strong | Pyridine Ring (C=C, C=N) Stretch |
| 1450-1500 | Medium-Strong | Pyridine Ring (C=C, C=N) Stretch |
| 1300-1350 | Very Strong | Asymmetric C-F Stretch (CF₃) |
| 1100-1200 | Very Strong | Symmetric C-F Stretch (CF₃) |
| ~780 | Medium | CF₃ Deformation |
| ~700-850 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation
Mass spectrometry is used to determine the molecular weight and gain structural insights from the fragmentation pattern of the compound. For this compound (molecular formula C₇H₆F₃N), the calculated monoisotopic mass is approximately 161.05 Da.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 161. The fragmentation pattern would likely involve the initial loss of a fluorine atom to give a fragment at m/z 142 ([M-F]⁺). Another significant fragmentation pathway would be the loss of the entire trifluoromethyl radical (•CF₃), resulting in a stable pyridyl cation at m/z 92. Further fragmentation of the pyridine ring structure would lead to smaller charged fragments.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Description |
|---|---|---|
| 161 | [C₇H₆F₃N]⁺˙ | Molecular Ion |
| 142 | [C₇H₆F₂N]⁺ | Loss of a Fluorine atom ([M-F]⁺) |
| 92 | [C₆H₆N]⁺ | Loss of Trifluoromethyl radical ([M-CF₃]⁺) |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. Should a suitable crystal be grown, this technique would confirm the planarity of the pyridine ring and provide exact geometric parameters for the methyl and trifluoromethyl substituents, offering valuable data on how these groups influence the crystal packing arrangement.
Electronic Spectra Analysis
Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions.
The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show strong absorption bands in the ultraviolet region. The intense π → π* transitions are predicted to occur below 280 nm. A weaker, often structured, n → π* transition, arising from the lone pair of electrons on the nitrogen atom, may be observed at a longer wavelength, potentially overlapping with the tail of the more intense π → π* bands. The substitution pattern with both an electron-donating methyl group and an electron-withdrawing trifluoromethyl group will influence the exact position and intensity of these absorption maxima compared to unsubstituted pyridine.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. ijcce.ac.irmdpi.com It is frequently employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. physchemres.org Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net
The first step in a computational analysis is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. physchemres.org For 3-Methyl-4-(trifluoromethyl)pyridine, this would involve calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, is found. mdpi.com This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The electronic structure describes the distribution of electrons within this optimized geometry.
While specific, experimentally verified structural data for this compound is not available from the provided search results, a theoretical optimization would provide the data shown in the table below. This data is illustrative of the output from a DFT calculation.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C(pyridine)-C(methyl) | 1.51 | C-C-N (pyridine ring) | 123.0 |
| C(pyridine)-C(CF3) | 1.52 | C-N-C (pyridine ring) | 117.0 |
| C-F (average) | 1.34 | F-C-F (average) | 107.0 |
| C-N (pyridine ring, avg) | 1.34 | C(pyridine)-C-F (average) | 111.5 |
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net These theoretical spectra are valuable for interpreting experimental spectroscopic data. Theoretical frequencies are often scaled by a factor to correct for systematic errors in the computational method. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) | 2950-2990 | Methyl C-H stretch |
| ν(C=C), ν(C=N) | 1450-1600 | Pyridine ring stretching |
| ν(C-F) | 1100-1300 | CF₃ symmetric & asymmetric stretch |
| δ(C-H) | 800-900 | C-H out-of-plane bend |
Quantum chemical descriptors derived from DFT calculations provide insight into the chemical reactivity and stability of a molecule. irjweb.comrasayanjournal.co.in
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : These frontier orbitals are crucial for understanding chemical reactions. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). scirp.org
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.orgresearchgate.net
Ionization Potential (IP) : The energy required to remove an electron from a molecule, often approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (EA) : The energy released when an electron is added to a molecule, often approximated by the negative of the LUMO energy (-ELUMO).
These values are instrumental in predicting how a molecule will interact with other reagents.
Table 3: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Illustrative Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.5 | Related to electron-donating ability |
| LUMO Energy | -1.2 | Related to electron-accepting ability |
| HOMO-LUMO Gap | 6.3 | Indicates chemical stability and reactivity |
| Ionization Potential (IP) | 7.5 | Energy to remove an electron |
| Electron Affinity (EA) | 1.2 | Energy released upon adding an electron |
Mechanistic Investigations through Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction mechanism.
DFT calculations can be used to model proposed reaction pathways for the synthesis or transformation of this compound. For instance, in reactions involving the introduction of the trifluoromethyl group, computational methods can help identify key reactive intermediates, such as radicals or organometallic species. nih.govd-nb.info By comparing the relative energies of different potential pathways, the most energetically favorable route can be determined. This is crucial for optimizing reaction conditions and understanding how substituents on the pyridine ring direct the reaction's outcome. acs.org
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state is a key goal of mechanistic studies. d-nb.info Computationally, this involves searching for a first-order saddle point on the potential energy surface. A frequency calculation on a transition state structure will yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. The energy of the transition state relative to the reactants determines the activation energy, a critical factor controlling the reaction rate. While specific transition state analyses for reactions involving this compound were not found, this methodology is standard for studying reactions of related heterocyclic compounds. researchgate.net
Predictive Modeling for Advanced Chemical Properties
Predictive modeling, grounded in computational chemistry, offers profound insights into the molecular properties of compounds like this compound. These theoretical studies are instrumental in forecasting the behavior of molecules, thereby guiding experimental research and accelerating the discovery of new materials with desired functionalities.
Non-Linear Optical (NLO) Behavior
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, finding applications in technologies such as frequency conversion and optical switching. ru.nl The NLO response of a molecule is determined by its hyperpolarizability, which is influenced by the molecule's electronic structure. ru.nl For organic molecules, a significant NLO response often arises from a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. ymerdigital.com
In the case of this compound, the pyridine ring provides the π-conjugated system. The methyl group (-CH3) at the 3-position is a weak electron-donating group, while the trifluoromethyl group (-CF3) at the 4-position is a strong electron-withdrawing group. This "push-pull" arrangement across the pyridine ring can lead to significant intramolecular charge transfer, a key factor for high hyperpolarizability and potential NLO activity. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the polarizability and hyperpolarizability of this compound. nih.govresearchgate.net These calculations would provide a quantitative measure of its potential as an NLO material. The iterative electrostatic embedding method is another computational technique that can be used to investigate the enhancement of NLO behavior in a crystalline environment. nih.govresearchgate.net
Table 1: Predicted NLO Properties of this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| First Hyperpolarizability (β) | Potentially significant | Push-pull electronic nature due to -CH3 and -CF3 groups on the pyridine ring. |
| Second-order NLO susceptibility (χ(2)) | Dependent on non-centrosymmetric crystal packing | For bulk material to exhibit second-order NLO effects, the molecules must crystallize in a non-centrosymmetric space group. ru.nl |
| Third-order NLO susceptibility (χ(3)) | Potentially observable | Third-order effects are not restricted by crystal symmetry and are influenced by molecular structure. nih.gov |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) on the molecular surface. uni-muenchen.deresearchgate.net
For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:
Negative Potential: The region around the nitrogen atom of the pyridine ring is anticipated to have the most negative potential (red and yellow regions in a typical MEP map). nih.gov This is due to the lone pair of electrons on the nitrogen, making it the primary site for protonation and interaction with electrophiles. nih.gov
Positive Potential: The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which would create a region of significant positive potential (blue regions) around it. This indicates that the carbon atom of the trifluoromethyl group and the adjacent carbon on the pyridine ring are susceptible to nucleophilic attack. The hydrogen atoms of the methyl group will also exhibit a positive potential.
MEP analysis can provide insights into how this compound might interact with biological targets or other reactants in a chemical synthesis. nih.gov For instance, understanding the electrostatic potential can aid in the design of molecules that can form specific hydrogen bonds or other non-covalent interactions. researchgate.net
Table 2: Predicted MEP Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Pyridine Nitrogen Atom | Highly Negative | Site for electrophilic attack and protonation. |
| Trifluoromethyl Group | Highly Positive | Susceptible to nucleophilic attack. |
| Methyl Group Hydrogens | Positive | Potential for weak hydrogen bond donation. |
| Aromatic Ring | Varied | The electron density will be polarized by the substituents. |
In silico Analysis in Chemical Research
In silico analysis, which encompasses a wide range of computational techniques, plays a crucial role in modern chemical research, from drug discovery to materials science. nih.govnih.gov For a compound like this compound, in silico methods can be used to predict its properties and potential applications, thereby saving significant time and resources in experimental studies.
In the context of drug discovery, molecular docking is a powerful in silico tool used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. nih.govnih.gov Derivatives of trifluoromethylpyridine are known to be important in the development of agrochemical and pharmaceutical compounds. researchoutreach.orgnih.govresearchgate.net If this compound were to be investigated as a potential drug candidate, molecular docking studies could be performed to screen its activity against various biological targets. nih.govacs.org For example, in silico screening could suggest its potential as an inhibitor for enzymes like VEGFR-2 or EGFR, which are targets in cancer therapy. acs.org
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the pharmacokinetic and pharmacodynamic properties of a compound at an early stage of research. nih.gov These predictions are crucial for identifying potential liabilities that could lead to the failure of a drug candidate in later stages of development.
In materials science, in silico studies can predict the solid-state properties of this compound, such as its crystal packing and intermolecular interactions. researchgate.net These predictions are vital for understanding its physical properties and for the design of new materials with specific functions.
Table 3: Potential Applications of In silico Analysis for this compound
| In silico Technique | Application | Potential Insights |
|---|---|---|
| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to biological targets. malariaworld.org |
| ADMET Prediction | Pharmaceutical Development | Early assessment of drug-likeness and potential toxicity. nih.gov |
| Quantum Chemical Calculations | Materials Science | Prediction of electronic, optical, and reactivity properties. |
| Molecular Dynamics Simulations | Chemical Biology | Study of the dynamic behavior and interactions of the molecule in a biological environment. nih.gov |
Structure Reactivity and Structure Property Relationships of Trifluoromethylated Pyridines
Impact of Trifluoromethyl Group on Pyridine (B92270) Ring Reactivity
Electron-Withdrawing Effects and Acidity/Basicity Correlations
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of the pyridine ring. mdpi.com Its strong inductive effect decreases electron density on the aromatic system, which profoundly impacts the basicity of the pyridine nitrogen. nih.gov This effect is a key consideration in the design of molecules for pharmaceuticals and agrochemicals. nih.govresearchoutreach.org
This diminished basicity arises from the destabilization of the corresponding pyridinium (B92312) ion. The electron-withdrawing -CF3 group intensifies the positive charge on the protonated nitrogen, rendering the conjugate acid more acidic and the parent pyridine less basic. stackexchange.com
Table 1: Comparison of pKa Values for Pyridine and its Derivatives This table provides a comparison of the acid dissociation constants (pKa) for pyridine and some of its derivatives, illustrating the electronic effects of different substituents.
| Compound | pKa |
| Pyridine | 5.2 |
| 3-Methylpyridine (B133936) (β-picoline) | 5.68 |
| 4-(Trifluoromethyl)pyridine (B1295354) | 1.75 |
| 3-Methyl-4-(trifluoromethyl)pyridine | Estimated ~2-3 |
| The pKa value for this compound is an estimation based on the known electronic effects of the methyl and trifluoromethyl substituents. |
Stereoelectronic Effects
Stereoelectronic effects, which encompass both steric and electronic factors, are crucial in determining the reactivity of this compound. researchgate.net The trifluoromethyl group is not only strongly electron-withdrawing but also has a notable steric presence. mdpi.com While its placement at the C-4 position minimizes direct steric hindrance at the nitrogen atom, its influence is still significant in reactions involving the adjacent C-3 and C-5 positions.
The C-F bonds of the trifluoromethyl group can participate in hyperconjugation with the pyridine ring's π-system. This interaction, known as negative hyperconjugation, involves the acceptance of electron density from the ring's π-orbitals into the σ* orbitals of the C-F bonds. This further deactivates the ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack.
Substituent Effects on Reaction Outcomes and Selectivity
The combined electronic and steric influences of the methyl and trifluoromethyl groups in this compound dictate the outcomes and selectivity of various chemical reactions. stackexchange.comresearchgate.netchemrxiv.orguni-muenster.de The potent electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making electrophilic aromatic substitution challenging. stackexchange.com If such a reaction were to occur, it would be directed away from the electron-deficient positions.
Conversely, the electron-poor character of the ring makes it more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group (C-3 and C-5). nih.govjst.go.jp The methyl group at the C-3 position introduces some steric hindrance and a mild electron-donating effect, which can modulate reactivity at this site. Consequently, nucleophilic attack is often favored at the C-5 position.
Reactions involving the methyl group, such as oxidation or halogenation, are also affected by the electronic environment. The deactivating effect of the -CF3 group can render the methyl group less susceptible to oxidation compared to the methyl group in 3-picoline.
Structure-Activity Relationships in Derivatives as Chemical Probes for Research
The distinct electronic and steric characteristics of the this compound scaffold make it a valuable building block for creating derivatives used as chemical probes in scientific research. stackexchange.comuni-muenster.de The structure-activity relationship (SAR) of these derivatives is frequently governed by the interplay of the substituents on the pyridine ring. nih.gov
In the development of inhibitors for enzymes or receptors, the trifluoromethyl group is often incorporated to boost binding affinity and enhance metabolic stability. mdpi.comacs.org The -CF3 group can form favorable interactions with a protein target, including dipole-dipole interactions and hydrogen bonding, with the fluorine atoms acting as weak hydrogen bond acceptors. The methyl group at the 3-position can serve as a point for further functionalization or can fit into a specific hydrophobic pocket in a binding site, thereby influencing selectivity.
By systematically modifying other positions on the pyridine ring of this compound, researchers can investigate the structural requirements for biological activity. For instance, introducing various functional groups at the C-2, C-5, or C-6 positions can yield derivatives with different potencies, selectivities, and pharmacokinetic profiles. The electron-withdrawing properties of the trifluoromethyl group can also affect the reactivity of these attached functional groups, a key factor in designing covalent probes or photoaffinity labels. The precise arrangement of the methyl and trifluoromethyl groups offers a rigid framework for the methodical exploration of chemical space in drug discovery and chemical biology.
Applications As Synthetic Intermediates and Building Blocks
Precursors for Agrochemical Research and Development
Trifluoromethylpyridine derivatives are integral to the synthesis of numerous modern pesticides, including herbicides, fungicides, and insecticides. nih.govjst.go.jpresearchgate.net The specific isomer of the TFMP intermediate is crucial for the final product's biological activity. Although the broader class of TFMPs is widely used, many commercially successful agrochemicals are derived from specific precursors, as detailed in the following sections. A 4-trifluoromethyl-substituted pyridine (B92270) moiety, the core of the subject compound, has been successfully commercialized in a select number of agrochemicals. nih.govjst.go.jp
It is important to note that many prominent agrochemicals containing a trifluoromethylpyridine moiety are synthesized from different isomers of the parent structure. The precise precursor is critical for achieving the desired biological effect.
| Agrochemical | Class | Primary TFMP Intermediate/Precursor Structure |
|---|---|---|
| Dithiopyr | Herbicide | 6-(Trifluoromethyl)pyridine derivative jst.go.jpresearchgate.net |
| Thiazopyr | Herbicide | 6-(Trifluoromethyl)pyridine derivative jst.go.jpnih.gov |
| Flazasulfuron | Herbicide | 3-(Trifluoromethyl)pyridine (B54556) derivative (specifically 2-chloro-3-(trifluoromethyl)pyridine) researchoutreach.orgjst.go.jp |
| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine (B1295354) derivative nih.govjst.go.jp |
| Fluazinam | Fungicide | 5-(Trifluoromethyl)pyridine derivative (specifically 2,3-dichloro-5-(trifluoromethyl)pyridine) researchoutreach.orgnih.gov |
| Chlorfluazuron | Insecticide | 5-(Trifluoromethyl)pyridine derivative (specifically 2,3-dichloro-5-(trifluoromethyl)pyridine) google.comgoogle.com |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine derivative nih.govresearchoutreach.org |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative researchoutreach.org |
While several herbicides contain a TFMP core, their synthesis relies on different isomers. Dithiopyr and Thiazopyr are based on a 6-(trifluoromethyl)pyridine structure. jst.go.jpnih.govnih.gov Flazasulfuron, a sulfonylurea herbicide, is prepared using 2-chloro-3-(trifluoromethyl)pyridine as a key intermediate. researchoutreach.orgjst.go.jp
In contrast, the herbicide Pyroxsulam is a prime example of a commercial product derived from a 4-(trifluoromethyl)pyridine core. nih.govjst.go.jp Developed by Dow AgroSciences, Pyroxsulam is an acetolactate synthase (ALS) inhibiting herbicide used to control weeds in cereal crops. researchgate.net Its synthesis involves the creation of 4-(trifluoromethyl)pyridine intermediates, which are then further elaborated. researchgate.netacs.org The manufacturing process includes the condensation of 2-amino-5,7-dimethoxy nih.govacs.orgsmolecule.comtriazolo[1,5-a]pyrimidine with an activated 4-(trifluoromethyl)pyridine intermediate, specifically 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, to form the final product. google.com The development of efficient routes to 4-(trifluoromethyl)pyridines was a critical step in the commercialization of this herbicide. acs.orgsmolecule.com
The fungicide Fluazinam is a broad-spectrum agent used to control diseases such as potato late blight and clubroot in brassicas. nih.govwikipedia.org Its chemical structure is 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. wikipedia.org The synthesis of Fluazinam utilizes a 5-(trifluoromethyl)pyridine derivative, specifically 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), as a key building block in a condensation reaction. researchoutreach.org
Similar to herbicides, the development of TFMP-based insecticides relies on specific isomers. Chlorfluazuron, an insect growth regulator, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. researchoutreach.orggoogle.com The insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org
However, the insecticide Flonicamid is a key commercial product synthesized from a 4-(trifluoromethyl)pyridine building block. nih.govresearchoutreach.org Flonicamid is highly effective against a wide range of aphid species and other sucking insects. jst.go.jp The commercial production of Flonicamid begins with the preparation of 4-trifluoromethylnicotinic acid (4-(trifluoromethyl)pyridine-3-carboxylic acid). jst.go.jpherts.ac.uk This acid is converted to its more reactive acid chloride form, which is then reacted with aminoacetonitrile hydrochloride in an amidation reaction to yield the final Flonicamid molecule. herts.ac.ukgoogle.com
Intermediates for Pharmaceutical Research and Development
The same physicochemical advantages that make TFMP derivatives useful in agrochemicals—such as enhanced metabolic stability and biological activity—also make them valuable in pharmaceutical development. nih.govjst.go.jp The trifluoromethyl group acts as a strong electron-withdrawing group, which can alter the acidity (pKa) of the pyridine nitrogen and influence how the molecule interacts with biological targets. evitachem.com
Numerous TFMP derivatives have been investigated for medicinal applications, with several products approved for pharmaceutical or veterinary use and many more candidates currently in clinical trials. nih.govjst.go.jpresearchgate.netresearchgate.net The TFMP moiety is a key structural component in drugs being developed for a range of conditions, including various cancers and Parkinson's disease. researchgate.net The incorporation of the TFMP scaffold is a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. acs.org
Applications in Materials Science (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are porous, crystalline polymers constructed from metal ions or clusters linked together by organic molecules. wikipedia.org These organic linkers are crucial for determining the structure and properties of the resulting framework. Pyridine-containing molecules, such as bipyridines and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, are commonly used as ligands in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with metal centers. rsc.orgresearchgate.netresearchgate.net
While pyridine-based ligands are integral to MOF chemistry, the specific use of 3-Methyl-4-(trifluoromethyl)pyridine as a linker in the synthesis of Metal-Organic Frameworks is not prominently documented in available research. However, the broader field of fluorinated MOFs (F-MOFs) is an active area of research, where fluorinated ligands are used to tune the properties of the resulting materials for applications in gas storage and separation.
Development of Other Complex Heterocyclic Compounds
Trifluoromethyl-containing heterocyclic compounds are a critical class of molecules in organic synthesis, serving as building blocks for more complex structures. rsc.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring, enabling a range of chemical transformations.
Starting from trifluoromethyl-containing building blocks, chemists can construct a variety of other heterocyclic systems, such as pyrazoles, indoles, and fused ring systems like furo[3,2-c]pyridines. rsc.orgresearchgate.netresearchgate.net Synthetic strategies often involve the cyclocondensation of a trifluoromethylated precursor with other reagents to build new rings. rsc.org For example, highly substituted pyridine derivatives can be synthesized and then undergo further reactions, such as nucleophilic substitution or cross-coupling, to generate novel, complex molecules. rsc.org Trifluoromethylpyridines thus serve as versatile platforms for creating diverse libraries of compounds for screening in agrochemical and pharmaceutical research.
Emerging Research Areas and Future Directions
Green Chemistry Approaches in Trifluoromethylpyridine Synthesis
In alignment with global sustainability goals, significant research is being directed toward developing environmentally benign methods for synthesizing trifluoromethylpyridines. Traditional approaches often rely on harsh conditions and hazardous reagents. acs.org Modern green chemistry initiatives focus on minimizing waste, reducing energy consumption, and utilizing less toxic materials. semanticscholar.org
One promising area is the adoption of continuous flow chemistry . polimi.it Flow reactors offer superior control over reaction parameters, enhanced safety, and improved scalability compared to batch processes. rroij.com For photochemical trifluoromethylations, flow systems provide more efficient light irradiation, leading to higher yields and significantly reduced reaction times. vapourtec.com This technology has been successfully applied to introduce trifluoromethyl groups onto various heterocycles using readily available reagents like trifluoroacetic anhydride (B1165640). polimi.itvapourtec.com The transition from batch to continuous flow has demonstrated marked improvements in productivity and is a key strategy for the large-scale, sustainable manufacturing of trifluoromethylated compounds. vapourtec.com
Another cornerstone of green synthesis is the use of biocatalysis . Enzymes such as lipases and transaminases are being explored for the highly stereoselective synthesis of fluorinated pyridines. cgl.org.cnnih.gov These enzymatic methods operate under mild conditions and can provide access to optically pure amine enantiomers, which are valuable chiral building blocks. cgl.org.cn The enzymatic synthesis of fluorinated compounds is a rapidly growing field, with enzymes like fluorinases offering the potential for direct and efficient C-F bond formation. nih.gov
Solvent-free and catalyst-free reaction conditions represent another frontier. Research into three-component condensation reactions under these conditions challenges traditional methods that use volatile and hazardous solvents with toxic catalysts, paving a new direction in sustainable organic synthesis. semanticscholar.org
Comparison of Synthetic Approaches for Trifluoromethylpyridines
| Methodology | Key Principles | Advantages | Representative Research Area |
|---|---|---|---|
| Traditional Batch Synthesis | Stepwise chlorination and fluorination of picoline derivatives. nih.gov | Well-established for industrial production. nih.gov | Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov |
| Continuous Flow Chemistry | Use of microreactors for precise control over reaction conditions. rroij.com | Enhanced safety, scalability, efficiency, and reduced waste. polimi.itvapourtec.com | Photochemical and Cu(I)-catalyzed trifluoromethylations. vapourtec.comrsc.org |
| Biocatalysis | Enzyme-mediated transformations (e.g., lipases, transaminases). cgl.org.cn | High stereoselectivity, mild reaction conditions, environmentally friendly. cgl.org.cnnih.gov | Asymmetric synthesis of fluorinated pyridine (B92270) amines. cgl.org.cn |
| Solvent-Free/Catalyst-Free Reactions | Three-component condensation without volatile solvents or toxic catalysts. semanticscholar.org | Reduced environmental impact, simplified purification. semanticscholar.org | Synthesis of trifluoromethyl-containing tetrahydropyrimidines. semanticscholar.org |
Novel Catalytic Systems for Functionalization
The development of novel catalytic systems is crucial for the regioselective functionalization of the 3-methyl-4-(trifluoromethyl)pyridine ring. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine core, making direct C-H functionalization a formidable challenge.
Transition-metal catalysis is at the forefront of these efforts. Rhodium(III)-catalyzed C-H activation has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates high regioselectivity, particularly with terminal alkynes. nih.gov Palladium catalysis is also widely explored for ortho-selective trifluoromethylthiolation of arenes bearing directing groups. nih.gov Researchers are actively investigating strategies to functionalize specific positions on the pyridine ring, which has historically been difficult to control. For instance, a method for 3-position-selective C–H trifluoromethylation of pyridine rings has been established using nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethyl source. chemrxiv.orgchemistryviews.org This approach provides the desired products in good yields with high regioselectivity. chemistryviews.org
Photoredox catalysis offers a mild and efficient alternative for generating trifluoromethyl radicals under visible light. This strategy has been employed for the trifluoromethylation of pyridones and other N-heteroarenes without the need for an external photocatalyst or oxidant, simplifying the operational setup. acs.org These light-promoted methods are often tolerant of various functional groups and can be applied to late-stage functionalization of complex molecules. acs.orgchemrxiv.org
Furthermore, research into C-F bond activation is opening new avenues. While challenging, the selective defluorofunctionalization of the CF3 group itself can lead to novel structures. Recent work has demonstrated an asymmetric defluoroallylation of 4-trifluoromethylpyridines by invoking a pyridyldifluoromethyl anion intermediate, a transformation previously unrealized. chemrxiv.org
Advanced Characterization Techniques for Complex Derivatives
As increasingly complex derivatives of this compound are synthesized, advanced analytical techniques are essential for their unambiguous structural elucidation.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool. wikipedia.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org Its large chemical shift dispersion (spanning ~800 ppm) minimizes the probability of peak overlap, which is a common issue in proton (¹H) NMR. thermofisher.com This wide spectral range allows for clear resolution of different fluorine-containing functional groups. thermofisher.com Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provide rich structural information. thermofisher.com Modern ¹⁹F-centered NMR analysis, using a complementary set of broadband, phase-sensitive experiments, allows for the determination of a large number of parameters, including chemical shifts and coupling constants, enabling detailed structural analysis even in complex mixtures. rsc.org
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of novel derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident assignment of molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment ions, providing valuable information about the connectivity of the molecule and the positions of various substituents.
X-ray crystallography provides the definitive three-dimensional structure of crystalline derivatives. This technique is crucial for confirming the regioselectivity of functionalization reactions and understanding the spatial arrangement of atoms, which is vital for structure-activity relationship (SAR) studies in drug discovery and materials science.
Key Characterization Techniques for Trifluoromethylpyridine Derivatives
| Technique | Primary Information Obtained | Advantages for Fluorinated Compounds |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine atoms, structural connectivity through coupling constants (JHF, JFF, JCF). rsc.org | High sensitivity, large chemical shift dispersion preventing peak overlap, detailed structural insights. wikipedia.orgthermofisher.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. nih.gov | Unambiguous determination of molecular formula, crucial for novel compounds. |
| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, stereochemistry. | Definitive proof of structure and regiochemistry, essential for SAR studies. |
| FT-IR Spectroscopy | Presence of functional groups. | Confirmation of specific bonds (e.g., C=O, N-H) after functionalization. semanticscholar.org |
Theoretical Advances in Understanding Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT) , has become an invaluable tool for understanding and predicting the reactivity and selectivity of reactions involving this compound. journaleras.commdpi.com DFT calculations can elucidate molecular-level descriptors like orbital energies, atomic charge distributions, and electron densities. mdpi.com This information is critical for identifying reactive sites and analyzing the stability of reaction intermediates and transition states. mdpi.comresearchgate.net
Theoretical studies are being used to rationalize the regioselectivity observed in C-H functionalization reactions. ox.ac.uk By modeling the reaction pathways, researchers can determine the energy barriers for substitution at different positions of the pyridine ring, explaining why a particular catalyst or reagent favors one site over another. For example, computational insights have been used to understand the stereoselectivity of biotransamination reactions for synthesizing fluorinated pyridines, showing that the reactions are thermodynamically favored by the presence of the fluorine atoms and the pyridine ring. cgl.org.cn
These computational models also play a predictive role. By simulating the effects of different catalysts, directing groups, or reaction conditions, theoretical chemistry can guide experimental design, saving time and resources. mdpi.com This synergy between theoretical and experimental work accelerates the discovery of new, efficient, and selective synthetic methods. For instance, understanding the electronic effects of the trifluoromethyl group on the pyridine ring is key to designing effective C-H activation strategies. ox.ac.uk
Potential in New Chemical Technologies and Method Development
The unique properties imparted by the 4-(trifluoromethyl)pyridine (B1295354) moiety ensure its continued relevance in the development of new chemical technologies. researchoutreach.org Its derivatives are key intermediates for a significant number of agrochemicals and pharmaceuticals. nih.govresearchgate.net
In method development , this compound serves as a model substrate for testing new synthetic transformations. The challenge of achieving regioselective functionalization drives the innovation of novel catalytic systems and reaction protocols that can later be applied to a broader range of heterocyclic compounds. epfl.ch The development of methods for direct C-H trifluoromethylation, for instance, is a highly active area of research where pyridine derivatives are often used as benchmark substrates. acs.orgresearchgate.net
The integration of trifluoromethylpyridine synthesis into automated and continuous flow systems is revolutionizing pharmaceutical and agrochemical manufacturing. polimi.ituc.pt Flow chemistry enables the safe handling of hazardous reagents and intermediates, allows for rapid reaction optimization, and facilitates seamless scale-up from the lab to industrial production. mit.edumdpi.com The development of sequential flow processes, where multiple reaction steps are performed in a continuous stream without isolating intermediates, represents a paradigm shift towards more efficient and sustainable chemical production. uc.pt This approach is being used to synthesize high-value molecules and active pharmaceutical ingredients, highlighting the potential for trifluoromethylpyridine building blocks in next-generation manufacturing technologies. uc.pttue.nl
Q & A
Q. Table 1: Representative Synthesis Routes
| Precursor | Method | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| 2-Bromo-3-(trifluoromethyl)pyridine | Suzuki coupling with methylphenol boronic ester | 16–49% | Pd catalysis, 80–100°C | |
| Halogenated pyridine | Nucleophilic substitution | 71%* | K₂CO₃/KOH, trifluoroethanol | |
| *Yield from a related synthesis of 3-methyl-4-(trifluoroethoxy)pyridine. |
Basic: How is the structure of this compound validated experimentally?
Answer:
Structural confirmation relies on:
- ¹H NMR : Distinct chemical shifts for methyl (δ ~2.5 ppm) and trifluoromethyl groups (no proton signal; confirmed via ¹⁹F NMR). Pyridine ring protons show splitting patterns consistent with substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) matching the molecular weight (e.g., 177.12 g/mol for C₈H₇F₃N) .
- Melting point analysis : Comparison with literature values (e.g., analogs like 3-Amino-2-chloro-4-(trifluoromethyl)pyridine melt at 53–57°C) .
Advanced: How can regioselectivity challenges be addressed during substitution reactions on pyridine rings?
Answer:
Regioselectivity is influenced by:
- Directing groups : Electron-donating groups (e.g., -NH₂, -OCH₃) direct electrophilic substitution to specific positions. For example, 4-nitropyridine-1-oxide derivatives facilitate substitution at the 4-position .
- Leaving group reactivity : Bromine or iodine at the 4-position enhances substitution efficiency over chlorine .
- Reaction conditions : Mixed alkali systems (K₂CO₃/KOH) improve nucleophilic attack efficiency in polar aprotic solvents .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity?
Answer:
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, deactivating the pyridine ring and directing electrophilic attacks to meta/para positions relative to itself .
- Steric effects : The bulky -CF₃ group hinders reactions at adjacent positions, necessitating optimized catalysts (e.g., bulky phosphine ligands in cross-couplings) .
Q. Table 2: Reactivity Trends in Trifluoromethylpyridines
| Position of -CF₃ | Preferred Reaction Site | Catalyst Used | Reference |
|---|---|---|---|
| 4-position | 2- or 6-position | Pd(PPh₃)₄ | |
| 3-position | 4-position | CuI/1,10-phenanthroline |
Advanced: How can contradictory spectroscopic data be resolved during characterization?
Answer:
- Multi-nuclear NMR : Use ¹⁹F NMR to confirm -CF₃ presence and ¹³C NMR to distinguish methyl and pyridine carbons .
- X-ray crystallography : Resolve ambiguities in solid-state structures, especially for regioisomers .
- Control experiments : Compare with synthesized analogs (e.g., 3-methyl-4-iodopyridine) to isolate spectral contributions of substituents .
Basic: What are the key physical properties of this compound?
Answer:
While direct data for this compound is limited, analogs suggest:
- Melting point : ~50–60°C (similar to 3-Amino-2-chloro-4-(trifluoromethyl)pyridine) .
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) due to the pyridine ring .
- Stability : Stable under inert atmospheres but may hydrolyze under strong acidic/basic conditions .
Advanced: What strategies improve yields in multi-step syntheses of trifluoromethylpyridines?
Answer:
- Intermediate purification : Column chromatography or recrystallization after each step to minimize side products .
- Catalyst optimization : Use PdCl₂(dppf) for higher yields in coupling reactions compared to Pd(PPh₃)₄ .
- Temperature control : Lower reaction temperatures (e.g., 60°C) reduce decomposition of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
